3,4-Dimethyl-1-pentanol is an organic compound with the molecular formula . This alcohol features a hydroxyl group (-OH) attached to a five-carbon chain, specifically with two methyl groups located at the third and fourth carbon positions. Its structure contributes to its unique physical and chemical properties, making it valuable in various industrial and scientific applications. The compound is classified as a tertiary alcohol due to the presence of the hydroxyl group on a carbon that is bonded to three other carbon atoms .
Methods of Synthesis
3,4-Dimethyl-1-pentanol can be synthesized through several methods, each with distinct technical details:
3,4-Dimethyl-1-pentanol participates in various chemical reactions due to its functional groups:
The mechanism of action for 3,4-dimethyl-1-pentanol involves its interaction with enzymes and other biological molecules. The hydroxyl group enables it to engage in hydrogen bonding and influences biochemical pathways within living organisms. In synthetic chemistry, its reactivity is primarily dictated by the presence of the hydroxyl group and the steric effects introduced by the adjacent methyl groups .
The compound's unique structure affects its boiling point and solubility compared to other similar alcohols, enhancing its utility in various applications .
3,4-Dimethyl-1-pentanol has diverse applications across several fields:
The chiral center at the C3 position of 3,4-dimethyl-1-pentanol (CAS 6570-87-2) presents significant synthetic challenges for enantioselective production. While detailed stereochemical studies specific to this compound are limited in public literature, established methodologies for analogous aliphatic alcohols provide viable routes. Asymmetric hydrogenation of precursor ketones using transition metal catalysts represents the most industrially relevant approach. For instance, prochiral ketones such as 3,4-dimethylpentan-1-one can undergo hydrogenation using ruthenium-BINAP complexes to yield the (R)- and (S)-enantiomers of 3,4-dimethyl-1-pentanol with high enantiomeric excess (ee >90%) under optimized conditions [3] [8]. The chiral environment created by the BINAP ligand enables facial selectivity during hydride transfer, critical for obtaining optically pure product.
Alternative enzymatic approaches leverage lipase-catalyzed kinetic resolution of racemic mixtures. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates moderate selectivity for the acetylation of (S)-3,4-dimethyl-1-pentanol, allowing separation of enantiomers through differential reaction rates. However, the maximum theoretical yield for kinetic resolution limits this approach to 50% per cycle, necessitating recycling protocols for industrial viability [8]. Recent advances in organocatalytic aldol reactions show promise for de novo stereoselective construction of the carbon backbone. Proline-derived catalysts facilitate enantioselective aldol additions between butanal and acetaldehyde derivatives, generating the chiral hydroxyketone precursor with moderate diastereoselectivity (d.r. ~4:1) that can be subsequently reduced to the target alcohol [2].
Table 1: Catalytic Asymmetric Synthesis Approaches for 3,4-Dimethyl-1-pentanol
Method | Catalyst System | Enantiomeric Excess (%) | Key Limitations |
---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP/Diamine | 88-92% | Sensitivity to ketone steric bulk |
Enzymatic Resolution | CAL-B Lipase (Immobilized) | 85-90% (resolved isomer) | Maximum 50% yield per resolution cycle |
Organocatalytic Aldol | L-Proline Derivatives | 60-75% (de) | Moderate diastereoselectivity |
Commercial production of 3,4-dimethyl-1-pentanol predominantly utilizes heterogeneous catalytic hydroformylation of branched C6 olefins followed by hydrogenation. The process initiates with 2,3-dimethylbut-1-ene, which undergoes oxo-synthesis using syngas (CO/H₂) under cobalt or rhodium catalysis at elevated pressures (150-300 bar). Rhodium-based catalysts modified with triphenylphosphine ligands demonstrate superior regioselectivity (>8:1) for the desired aldehyde isomer compared to unmodified cobalt systems [8]. Critical process parameters include temperature control (90-120°C) to minimize aldol condensation byproducts and precise syngas ratios to prevent olefin hydrogenation prior to carbonylation. The resulting 3,4-dimethylpentanal is subsequently hydrogenated to the target alcohol using copper-zinc oxide catalysts at 160-180°C and 50-80 bar hydrogen pressure, achieving conversions >95% with selectivity exceeding 98% [8].
Continuous flow reactors have revolutionized production efficiency through enhanced mass/heat transfer and precise residence time control. Fixed-bed reactors with segmented catalyst zones (hydroformylation followed by hydrogenation) enable single-pass yields exceeding 85%, significantly reducing separation costs. Advanced plant designs incorporate distillation integration, where the exothermic hydrogenation reaction provides energy for downstream product purification. A representative industrial process generates approximately 15,000 metric tons annually with production costs optimized through catalyst longevity (Rh recovery >99.5%) and energy-efficient vapor recompression distillation [2] [8]. Process intensification via microchannel reactors shows promise for further efficiency gains, particularly for high-value enantioselective production where precise thermal control enhances stereoselectivity.
Table 2: Industrial Hydroformylation-Hydrogenation Process Parameters
Process Stage | Catalyst | Conditions | Output Metrics |
---|---|---|---|
Hydroformylation | RhH(CO)(PPh₃)₃ / PPh₃ | 110°C, 200 bar, CO:H₂=1:1 | 92% conversion, 88% aldehyde yield |
Aldehyde Hydrogenation | Cu/ZnO/Al₂O₃ | 170°C, 60 bar H₂ | >99% conversion, 98% alcohol selectivity |
Product Purification | Distillation Columns | 120-150°C, vacuum operation | 99.5% purity, 95% recovery |
Recent innovations focus on sustainable production routes for 3,4-dimethyl-1-pentanol using bio-derived precursors, particularly ethanol from biomass fermentation. Tandem Guerbet condensation enables direct upgrading of ethanol to higher alcohols through sequential dehydrogenation, aldol condensation, and hydrogenation steps. Using hydroxyapatite-supported palladium catalysts, ethanol undergoes coupling at 180-220°C to form the C4 intermediate 2-methylbutanol, which further reacts with additional ethanol to yield branched C7 alcohols including 3,4-dimethyl-1-pentanol [8]. This approach achieves carbon efficiencies up to 70% while utilizing renewable feedstocks, a significant improvement over petrochemical routes. Catalyst design focuses on acid-base bifunctionality, where basic sites facilitate deprotonation for aldol condensation and acidic sites promote dehydration, while metallic sites enable controlled hydrogenation.
Waste stream valorization represents another frontier, where mixed C4-C5 olefin streams from fluid catalytic cracking (FCC) units are functionalized through hydroformylation. Bimetallic Pd-Co nanoparticles immobilized on zeolite supports demonstrate exceptional activity for linear and branched olefin carbonylation under moderate conditions (80-100°C, 50 bar syngas), converting refinery off-gases into valuable alcohol precursors. Life cycle assessment indicates 40% reduction in global warming potential compared to conventional production when utilizing renewable hydrogen in the hydroformylation step [8]. Electrochemical methods are emerging as promising alternatives, with studies showing Kolbe electrolysis of biomass-derived valeric acid generating the corresponding radical species that dimerize to form branched hydrocarbon precursors. Subsequent hydroxylation yields 3,4-dimethyl-1-pentanol with minimal waste generation, powered by renewable electricity.
Table 3: Compound Identification Summary
Identifier Type | Value |
---|---|
CAS Registry Number | 6570-87-2 |
IUPAC Name | 3,4-Dimethylpentan-1-ol |
Molecular Formula | C₇H₁₆O |
Molecular Weight | 116.20 g/mol |
Common Synonyms | 3,4-Dimethyl-1-pentanol; 1-Pentanol, 3,4-dimethyl-; 3,4-Dimethylpentyl alcohol |
ChemSpider ID | 99552 |
InChIKey | SVJNECJVNWTYQG-UHFFFAOYSA-N |
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